2-(Propan-2-yl)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)hexanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus(V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above, but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are common.
Substitution: Sodium or potassium cyanide in ethanol is often used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Nitriles are often explored for their potential pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)hexanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-2-phenylhexanenitrile: Similar in structure but with a phenyl group attached.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with a similar backbone.
Uniqueness
2-(Propan-2-yl)hexanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
59346-64-4 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-5-6-9(7-10)8(2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
GPIUQODQQBDFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.